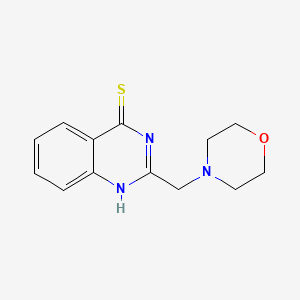

2-(Morpholin-4-ylmethyl)quinazoline-4-thiol

Description

Significance of Quinazoline (B50416) Derivatives in Contemporary Drug Discovery

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered immense attention in medicinal chemistry. nih.govrsc.org This scaffold, consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a fundamental building block for a plethora of synthetic and naturally occurring bioactive molecules. nih.govresearchgate.net The therapeutic importance of quinazolines is underscored by the number of drugs approved by the U.S. Food and Drug Administration (FDA) that incorporate this core structure. researchgate.netmdpi.compreprints.org

The broad pharmacological profile of quinazoline derivatives is a key driver of their prevalence in drug discovery programs. nih.govjetir.org These compounds have demonstrated a wide array of biological activities, including but not limited to:

Anticancer: Several FDA-approved anticancer agents, such as Gefitinib, Erlotinib, Lapatinib, and Afatinib, are based on the quinazoline scaffold and function as tyrosine kinase inhibitors. researchgate.netmdpi.comnih.govresearchgate.net They have proven effective against various solid tumors, particularly in non-small cell lung cancer and breast cancer. nih.govresearchgate.net

Antimicrobial: Quinazoline derivatives have shown promising activity against a range of microbial pathogens, including bacteria and fungi. nih.govmdpi.com

Anti-inflammatory: Certain quinazoline analogs exhibit potent anti-inflammatory effects. nih.gov

Antiviral: The quinazoline nucleus has been explored for the development of antiviral agents. nih.govjetir.org

Other Activities: The therapeutic potential of quinazolines extends to anticonvulsant, analgesic, antihypertensive, and antimalarial activities. nih.govjetir.orgresearchgate.net

The versatility of the quinazoline ring system allows for substitutions at various positions, enabling medicinal chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize its interaction with biological targets. nih.govnih.gov This structural flexibility is a significant advantage in the design of new therapeutic agents with improved efficacy and selectivity. nih.gov

The Role of Thiol Moieties in Bioactive Compounds

The incorporation of a thiol (-SH) group, also known as a sulfhydryl group, into a molecule can impart unique and valuable physicochemical and biological properties. mdpi.comresearchgate.net Thiols are the sulfur analogs of alcohols and are known to play crucial roles in various biological processes. nih.gov

Key contributions of thiol moieties in bioactive compounds include:

Redox Activity: Thiols are readily oxidized and can participate in redox reactions within the body. nih.gov They can act as antioxidants by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage. researchgate.netmdpi.com

Metal Chelation: The sulfur atom in a thiol group has a high affinity for metal ions. nih.gov This property is exploited in chelating agents designed to treat heavy metal poisoning. mdpi.com

Enzyme Inhibition: The thiol group can act as a nucleophile and interact with the active sites of enzymes, leading to their inhibition. nih.gov This is a common mechanism of action for many thiol-containing drugs. e3s-conferences.org

Disulfide Bond Formation: Thiols can be oxidized to form disulfide bonds (-S-S-), which are critical for the structural integrity and function of many proteins. nih.gov

Anchoring Group for Nanoparticles: In the field of nanotechnology, thiol groups are frequently used to attach biologically active molecules to gold nanoparticles for targeted drug delivery and diagnostic applications. ijpscr.info

The reactivity and diverse functions of the thiol group make it a valuable functional group in drug design, offering opportunities to modulate a compound's biological activity and pharmacokinetic profile. mdpi.comresearchgate.net

Morpholine (B109124) Scaffolds in Heterocyclic Drug Design

Morpholine is a six-membered heterocyclic ring containing both an amine and an ether functional group. dovepress.com It is a widely used building block in medicinal chemistry due to its favorable physicochemical properties and its ability to improve the pharmacokinetic profile of drug candidates. nih.govunar.ac.id

The inclusion of a morpholine scaffold in drug design is often driven by the following considerations:

Improved Physicochemical Properties: Morpholine can enhance the aqueous solubility and metabolic stability of a molecule. researchgate.net Its pKa is in a physiologically relevant range, which can be advantageous for drug absorption and distribution.

Bioisosteric Replacement: Morpholine is often used as a bioisostere for other cyclic amines like piperidine (B6355638) or piperazine (B1678402) to optimize a compound's properties. researchgate.net

Pharmacological Activity: The morpholine ring itself can be a key component of the pharmacophore, interacting directly with the biological target to elicit a therapeutic effect. nih.gov

Presence in Approved Drugs: A number of FDA-approved drugs contain the morpholine moiety, highlighting its acceptance and utility in drug development. researchgate.net Examples include the antibiotic Linezolid and the anticancer agent Gefitinib. dovepress.com

The morpholine ring's ability to confer desirable drug-like properties makes it a valuable tool for medicinal chemists seeking to develop new and improved therapeutic agents. nih.govunar.ac.id

Rationale for the Academic Investigation of 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol

The academic investigation of 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol is predicated on the principle of molecular hybridization, where known pharmacologically active fragments are combined to create a novel molecule with potentially synergistic or unique biological activities. The rationale for studying this specific compound can be broken down as follows:

Synergistic Pharmacological Effects: The quinazoline core is a well-established platform for anticancer and antimicrobial agents. The thiol group can contribute to these activities through various mechanisms, including enzyme inhibition and redox modulation. The morpholine moiety can enhance the compound's pharmacokinetic properties and may also contribute to its biological activity. The combination of these three fragments in a single molecule raises the possibility of synergistic effects, leading to a more potent and effective therapeutic agent.

Exploration of Novel Biological Targets: The unique structural arrangement of 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol may allow it to interact with novel biological targets that are not effectively modulated by compounds containing only one or two of these fragments. This exploration of new chemical space is a fundamental aspect of drug discovery.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound and its analogs are crucial for establishing structure-activity relationships. By systematically modifying the different parts of the molecule, researchers can identify the key structural features required for a particular biological activity. This information is invaluable for the design of more potent and selective compounds.

Bioisosteric Replacement and Lead Optimization: The morpholine and thiol groups can be considered as bioisosteric replacements for other functional groups commonly found in quinazoline-based drugs. Investigating the impact of these specific substitutions provides valuable data for lead optimization in drug development programs. nih.govnih.govnih.gov

Overview of Research Approaches for Novel Quinazoline-4-thiol (B1300822) Structures

The investigation of novel quinazoline-4-thiol structures like 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol typically involves a multidisciplinary approach that combines chemical synthesis, biological evaluation, and computational modeling.

Synthesis: The synthesis of such compounds often starts from readily available precursors like anthranilic acid or its derivatives. researchgate.net A common synthetic strategy involves the construction of the quinazoline ring system, followed by the introduction of the thiol and morpholin-4-ylmethyl substituents at the appropriate positions. nih.govmdpi.comresearchgate.net Various synthetic methodologies, including conventional heating, microwave-assisted synthesis, and multi-component reactions, may be employed to achieve the target molecule. researchgate.netnih.gov

Biological Evaluation: Once synthesized, the novel compounds are subjected to a battery of biological assays to determine their pharmacological activity. This may include:

In vitro screening against a panel of cancer cell lines to assess antiproliferative activity. researchgate.net

Enzyme inhibition assays to identify specific molecular targets.

Antimicrobial assays to evaluate activity against various bacterial and fungal strains.

Anti-inflammatory assays to measure the inhibition of inflammatory mediators. mdpi.com

Computational Modeling: Computational techniques play a crucial role in the design and optimization of novel drug candidates. These methods include:

Molecular Docking: This technique is used to predict the binding mode and affinity of a compound to its biological target. rsc.orgmdpi.comresearchgate.net

Pharmacophore Modeling: This approach helps to identify the essential structural features required for biological activity. rsc.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com

The data generated from these research approaches provide a comprehensive understanding of the therapeutic potential of novel quinazoline-4-thiol structures and guide the future direction of drug discovery efforts in this area.

Structure

3D Structure

Properties

IUPAC Name |

2-(morpholin-4-ylmethyl)-1H-quinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c18-13-10-3-1-2-4-11(10)14-12(15-13)9-16-5-7-17-8-6-16/h1-4H,5-9H2,(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYSPXSPXRIZCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC(=S)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Morpholin 4 Ylmethyl Quinazoline 4 Thiol and Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol provides a logical framework for devising its synthesis. The primary disconnection points are the carbon-sulfur bond of the thiol and the carbon-nitrogen bond linking the quinazoline (B50416) ring to the morpholine (B109124) moiety.

The target molecule can be disconnected at the C4-SH bond, leading to a quinazolin-4-one precursor. This is a common strategy, as the conversion of a carbonyl group to a thione (thionation) is a standard transformation. This precursor, 2-(morpholin-4-ylmethyl)quinazolin-4(3H)-one, can be further disconnected at the C2 position, breaking the bond between the quinazoline ring and the morpholinomethyl side chain. This leads to two key synthons: a 2-(halomethyl)quinazolin-4(3H)-one and morpholine.

Alternatively, the quinazoline ring itself can be deconstructed. A primary retrosynthetic disconnection breaks the N1-C2 and C4-N3 bonds, leading back to a derivative of anthranilic acid, a common starting material for quinazolines. researchgate.net For instance, a plausible precursor would be 2-amino-N-(2-morpholinoacetyl)benzamide, which could undergo cyclization. A more fundamental approach traces the synthesis back to anthranilic acid and a suitable C1 synthon that incorporates the morpholinomethyl group. researchgate.netresearchgate.net

Classical and Modern Synthetic Routes to Quinazoline-4-thiols

The synthesis of the quinazoline-4-thiol (B1300822) core can be achieved through various classical and modern methodologies.

Classical Routes: A traditional and direct method for synthesizing 2-substituted quinazoline-4-thiols involves the reaction of anthranilic acid with appropriate isothiocyanates. nih.gov For example, heating anthranilic acid with methyl isothiocyanate in acetic acid yields 2-mercapto-3-methyl-3,4-dihydro-4-quinazolinone. nih.gov This approach builds the heterocyclic ring system with the thiol group (or its tautomeric thione form) already in place.

Another widely used classical approach is a two-step process. First, the corresponding quinazolin-4(3H)-one is synthesized, typically by condensing anthranilic acid or its derivatives (like 2-aminobenzamide) with reagents such as aldehydes, carboxylic acids, or esters. mdpi.com The resulting quinazolin-4(3H)-one is then converted to the quinazoline-4-thiol via a thionation reaction, commonly using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

Modern Routes: Modern synthetic chemistry has introduced more efficient and versatile methods for constructing the quinazoline framework. These include:

Metal-Catalyzed Reactions: Copper-catalyzed reactions have been developed for the synthesis of quinazolinones from 2-halobenzamides and nitriles. organic-chemistry.org Palladium-catalyzed intramolecular C-H amidination is another advanced strategy. organic-chemistry.org These methods often offer high yields and broad substrate scope. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the synthesis of quinazoline derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. nih.govderpharmachemica.com This technique has been applied to the synthesis of quinazolinones containing α-aminophosphonate groups and in solid-phase synthesis protocols. nih.govderpharmachemica.com

Ultrasound-Promoted Synthesis: Similar to microwave assistance, ultrasound can be used to promote reactions, as demonstrated in the four-step synthesis of a quinazoline core where sonication was used in the cyclization step. nih.gov

One-Pot Syntheses: To improve efficiency and sustainability, various one-pot procedures have been developed. These methods combine multiple reaction steps without isolating intermediates, saving time, solvents, and reagents. nih.gov

Specific Synthetic Approaches for 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol

Synthesis of 2-(Chloromethyl)-4(3H)-quinazolinone: This key intermediate can be prepared from anthranilamide and chloroacetyl chloride. The reaction typically proceeds via acylation of the amino group of anthranilamide, followed by cyclization to form the quinazolinone ring.

Introduction of the Morpholine Moiety: The 2-(chloromethyl)-4(3H)-quinazolinone intermediate can then undergo a nucleophilic substitution reaction with morpholine. In this step, the nitrogen atom of the morpholine ring displaces the chloride ion, forming 2-(morpholin-4-ylmethyl)quinazolin-4(3H)-one. This reaction is typically carried out in a suitable solvent with a base to neutralize the HCl generated.

Thionation to Yield the Final Product: The final step is the conversion of the carbonyl group at the C4 position of 2-(morpholin-4-ylmethyl)quinazolin-4(3H)-one to a thiol group. This is achieved through a thionation reaction, most commonly by heating the quinazolinone with Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in an inert solvent like toluene (B28343) or xylene. This yields the target compound, 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol.

An alternative pathway could involve synthesizing a 2,3-dihydroquinazolin-4(1H)-one-2-thiol derivative first and then alkylating the sulfur atom. dovepress.com However, the former route involving thionation of the C4-oxo group is a more common and direct approach for obtaining C4-thiol derivatives.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and side products. For the synthesis of quinazoline derivatives, several parameters are typically fine-tuned. derpharmachemica.comresearchgate.net

Solvent and Catalyst: The choice of solvent can significantly influence reaction rates and yields. For instance, in the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides, various solvents like DMSO have been employed. mdpi.comresearchgate.net Some modern syntheses are catalyst-free, while others rely on iodine, copper, or iron catalysts to promote the reaction. organic-chemistry.orgresearchgate.net

Temperature and Reaction Time: These parameters are often interdependent. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields. derpharmachemica.com Conventional heating temperatures for quinazolinone synthesis can range from 100-120 °C. mdpi.comresearchgate.net

Reagent Stoichiometry: The molar ratio of reactants is a key factor. For example, in solid-phase synthesis, the amount of solid support and reagents is carefully optimized to drive the reaction to completion. derpharmachemica.com

Atmosphere: Some reactions, particularly those involving metal catalysts, may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or deactivation of the catalyst. Conversely, some oxidative cyclization reactions utilize oxygen from the air as the terminal oxidant. organic-chemistry.org

The table below summarizes an example of reaction condition optimization for a related quinazolin-4(3H)-one synthesis.

| Entry | Oxidant | Solvent | Temperature (°C) | Additive | Time (h) | Yield (%) |

| 1 | TBHP | Neat | 120 | - | 16 | 56 |

| 2 | DTBP | Neat | 120 | - | 16 | 45 |

| 3 | TBHP | DMSO | 120 | - | 16 | 72 |

| 4 | DTBP | DMSO | 120 | - | 16 | 81 |

| 5 | DTBP | Toluene | 120 | - | 16 | 32 |

| 6 | DTBP | DMSO | 100 | - | 16 | 58 |

| 7 | DTBP | DMSO | 120 | p-TsOH | 16 | 85 |

| 8 | DTBP | DMSO | 120 | p-TsOH | 24 | 85 |

| This table is representative of optimization studies for quinazolinone synthesis, adapted from findings on the reaction of o-aminobenzamide and styrenes. mdpi.com |

Considerations for Scalable Synthesis of Quinazoline-4-thiol Derivatives

Transitioning a synthetic route from a laboratory scale to a larger, industrial scale introduces several critical considerations:

Cost and Availability of Starting Materials: For a process to be economically viable, the starting materials (e.g., anthranilic acid derivatives, morpholine) must be inexpensive and readily available in bulk quantities.

Process Safety: Reagents that are highly toxic, explosive, or difficult to handle (e.g., certain organometallic reagents) should be avoided. The thermal stability of intermediates and the potential for runaway reactions must be carefully assessed.

Efficiency and Atom Economy: The ideal scalable synthesis has a minimal number of steps, avoids protecting groups, and maximizes the incorporation of atoms from the reactants into the final product (high atom economy). One-pot and tandem reactions are highly desirable. organic-chemistry.orgresearchgate.net

Purification Methods: On a large scale, purification by chromatography is often impractical and expensive. The process should be designed to yield a product that can be purified by crystallization, precipitation, or extraction.

Environmental Impact: The use of hazardous solvents and the generation of toxic waste should be minimized, aligning with the principles of green chemistry. Using water as a solvent or developing solvent-free conditions are attractive options for scalability. organic-chemistry.orgacs.org

For 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol, a scalable route would favor a convergent synthesis from commercially available starting materials, using stable intermediates and avoiding costly purification steps, potentially through a one-pot protocol that has been optimized for high yield and purity. researchgate.net

Structural Modifications and Rational Design of 2 Morpholin 4 Ylmethyl Quinazoline 4 Thiol Analogues

Design Principles for Modifying the Quinazoline (B50416) Nucleus

Another important design consideration is the substitution at the 2- and 4-positions of the pyrimidine (B1678525) ring, which are susceptible to nucleophilic attack. wikipedia.org While the parent compound has a morpholin-4-ylmethyl group at the 2-position and a thiol at the 4-position, the introduction of additional substituents on the quinazoline core can be guided by the desire to enhance interactions with biological targets. For example, the incorporation of a chloro group into the benzene (B151609) ring of a quinazoline nucleus has been explored to potentially improve hydrophobic and stacking interactions. nih.gov

Furthermore, the introduction of various heterocyclic rings, such as furan, pyridine, or indole, to the quinazoline nucleus is a common strategy to expand the chemical space and explore new interactions. nih.gov The rationale behind these modifications often involves mimicking the structure of known bioactive molecules or introducing groups that can participate in specific hydrogen bonding or π-π stacking interactions. Molecular hybridization, which involves combining the quinazolinone nucleus with other pharmacologically relevant moieties, is another design concept aimed at creating novel derivatives with potentially enhanced or new activities. researchgate.net

Exploration of Substituents on the Morpholine (B109124) Ring of the Compound

The morpholine ring in 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol serves as a key structural element that can be systematically modified to fine-tune the compound's properties. While the morpholine ring itself is a common feature in many bioactive compounds due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, the introduction of substituents onto this ring can lead to analogues with altered steric and electronic profiles.

The design of such modifications often considers the spatial arrangement and chemical nature of the substituents. For instance, the addition of small alkyl groups, such as methyl or ethyl, to various positions on the morpholine ring can explore the impact of increased lipophilicity and steric bulk. Conversely, the incorporation of polar groups, like hydroxyl or amino moieties, can enhance hydrophilicity and provide additional points for hydrogen bonding.

In a broader context of morpholine-bearing quinoline (B57606) derivatives, structure-activity relationship studies have shown that even subtle changes, such as the position of a substituent on an associated phenyl ring, can significantly impact biological activity. nih.gov For example, a meta-chloro substituent was found to be more potent for BChE inhibition compared to ortho- or para-chloro derivatives in one study. nih.gov While these findings are on a different core structure, the principle of positional isomerism influencing activity is a key takeaway for the rational design of substituents on the morpholine ring or its associated structures in analogues of 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol.

Chemical Transformations at the Thiol Functional Group of 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol

The thiol group at the 4-position of the quinazoline ring is a highly reactive functional group that offers a prime site for chemical derivatization. One of the most common transformations is the conversion of the quinazoline-4-thiol (B1300822) to a quinazolin-4(3H)-one. This can be achieved through oxidation. For example, oxidation of quinazoline in a dilute aqueous acid with hydrogen peroxide has been shown to yield 3,4-dihydro-4-oxo quinazoline. scispace.com Another approach involves the use of Lawesson's reagent, a thionating agent, to convert a carbonyl group to a thiocarbonyl, suggesting the reverse transformation from a quinazolinone to a quinazoline-thiol is also a viable synthetic strategy. researchgate.net

The thiol group can also undergo S-alkylation, S-acylation, and the formation of disulfides. These transformations allow for the introduction of a wide array of substituents, thereby modulating the compound's lipophilicity, steric profile, and potential for covalent interactions. For instance, reaction with various alkyl or aryl halides in the presence of a base can lead to the corresponding thioether derivatives.

Furthermore, the thiol functionality can be a precursor for the synthesis of other heterocyclic systems fused to the quinazoline core. The development of sulfur-containing pharmaceutical compounds is an important area of medicinal chemistry, and the thiol group provides a handle for constructing such novel architectures. researchgate.net

Incorporation of Diverse Linkers and Peripheral Substituents for Activity Modulation

The modulation of a compound's activity can be achieved through the strategic incorporation of diverse linkers and peripheral substituents. In the context of 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol, the methylene (B1212753) linker between the quinazoline C2 position and the morpholine nitrogen can be altered. The length and flexibility of this linker can significantly impact the spatial orientation of the morpholine ring relative to the quinazoline core, which can be crucial for its interaction with biological targets. Studies on similar heterocyclic systems have demonstrated that varying the length of a methylene side chain can have a profound effect on inhibitory potency. nih.gov For example, derivatives with a 2-methylene linker between a quinoline and morpholine showed better inhibition of AChE than those with 3- or 4-methylene linkers. nih.gov

Peripheral substituents can be introduced on both the quinazoline nucleus and the morpholine ring. The choice of these substituents is guided by principles of medicinal chemistry, such as isosteric replacement, where a functional group is replaced by another with similar physical or chemical properties. The introduction of different substituents on a 4-N-phenyl ring in quinoline derivatives was explored to alter their cholinesterase inhibitory activities. nih.gov This highlights the importance of exploring a variety of peripheral groups to optimize activity.

The following table illustrates potential modifications to the linker and peripheral substituents of the parent compound:

| Modification Site | Original Group | Potential Modifications | Rationale |

| Linker | -CH2- | -(CH2)n- (n=2,3,4), -CH2-O-, -CH2-NH- | Altering length and flexibility |

| Quinazoline C6 | -H | -Cl, -F, -OCH3, -NO2 | Modulating electronic properties |

| Quinazoline C7 | -H | -Cl, -CH3, -OH | Exploring hydrophobic and hydrogen bonding interactions |

| Morpholine Ring | Unsubstituted | -CH3, -OH, =O | Introducing steric bulk and polar groups |

Combinatorial and Parallel Synthesis of Quinazoline-4-thiol Libraries

Combinatorial and parallel synthesis techniques are powerful tools for the rapid generation of large libraries of related compounds, which can be invaluable for structure-activity relationship studies. For the synthesis of quinazoline-4-thiol libraries, solid-phase synthesis offers several advantages, including the ease of purification and the potential for automation.

A general strategy for the solid-phase synthesis of quinazolin-4-ones, which can be subsequently converted to quinazoline-4-thiols, often starts with an anthranilic acid derivative attached to a solid support. derpharmachemica.com This is followed by reaction with an acylating agent and then cyclization with an amine. Microwave-assisted synthesis has been shown to accelerate these reactions, leading to higher yields in shorter reaction times. derpharmachemica.comresearchgate.net

Parallel synthesis in solution phase is another viable approach. This can involve a multi-step, one-pot reaction, which can be efficient for generating a library of derivatives. researchgate.net For example, starting from anthranilic acid, a two-step synthesis can yield 2-methyl-4H-3,1-benzoxazin-4-one, which can then be reacted with a variety of amines to produce a library of 2-methylquinazolin-4(3H)-ones. derpharmachemica.com These can then be thionated to give the corresponding quinazoline-4-thiols.

The "click chemistry" approach, specifically the Huisgen 1,3-dipolar cycloaddition, has also been utilized in the synthesis of quinazoline derivatives, allowing for the efficient linking of the quinazoline core to other molecular fragments. nih.gov This method, often performed under microwave irradiation, can be used to generate libraries of triazole-containing quinazoline analogues. nih.gov

The table below outlines a potential combinatorial library based on the parent compound:

| R1 (at Quinazoline C2) | R2 (at Quinazoline C4) | R3 (at Quinazoline C6/C7) |

| Morpholin-4-ylmethyl | -SH | -H |

| Piperidin-1-ylmethyl | -SCH3 | -Cl |

| Pyrrolidin-1-ylmethyl | -S-acetyl | -F |

| 4-Methylpiperazin-1-ylmethyl | -S-benzoyl | -OCH3 |

Biological Evaluation and Molecular Target Identification of 2 Morpholin 4 Ylmethyl Quinazoline 4 Thiol

In Vitro Pharmacological Screening Methodologies

In vitro screening provides the initial assessment of a compound's biological effects in a controlled, non-living system. These methodologies are designed to be rapid, reproducible, and scalable, allowing for the evaluation of numerous compounds against a wide array of biological targets.

A primary step in pharmacological profiling is to screen a compound against a panel of purified enzymes to determine if it acts as an inhibitor or activator. The quinazoline (B50416) and morpholine (B109124) moieties are integral components of various molecules that have demonstrated selective enzyme inhibition. jchemrev.comresearchgate.net Screening panels often include enzymes from different families that are implicated in various diseases, such as kinases, proteases, and metabolic enzymes like cyclooxygenases (COX) and monoamine oxidases (MAO). mdpi.com

For instance, a novel series of benzimidazole-morpholine derivatives was evaluated for inhibitory activity against acetylcholinesterase (AChE), MAO-A, MAO-B, COX-1, and COX-2, revealing potential candidates for treating inflammatory diseases. mdpi.com The results of such profiling are typically expressed as the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit the enzyme's activity by 50%.

Table 1: Representative Enzyme Inhibition Profile for a Hypothetical Quinazoline Derivative This table is illustrative and does not represent actual data for 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol.

| Enzyme Target | Compound Concentration (µM) | % Inhibition | IC50 (µM) |

|---|---|---|---|

| Kinases | |||

| EGFR | 10 | 85 | 1.2 |

| VEGFR2 | 10 | 78 | 2.5 |

| SRC | 10 | 15 | > 100 |

| Cyclooxygenases | |||

| COX-1 | 10 | 25 | 45 |

| COX-2 | 10 | 92 | 0.8 |

| Monoamine Oxidases | |||

| MAO-A | 10 | 12 | > 100 |

Investigating the interaction of a compound with cellular receptors, particularly G protein-coupled receptors (GPCRs), is another critical screening step. These studies determine a compound's ability to bind to a receptor (affinity) and its capacity to elicit a functional response as an agonist or antagonist (efficacy).

Binding affinities are commonly determined using competitive radioligand displacement assays or, more recently, fluorescence polarization (FP) assays, which avoid the costs and risks associated with radioactivity. nih.gov In these assays, the test compound competes with a known high-affinity ligand (radiolabeled or fluorescent) for the receptor's binding site. The results are often reported as the inhibitory constant (Ki), representing the concentration of the compound that occupies 50% of the receptors. Functional modulation is then assessed in downstream assays, such as by measuring changes in intracellular second messenger levels like cyclic AMP (cAMP). nih.gov For example, novel quinazoline derivatives have been identified as potent antagonists for the A2A adenosine (B11128) receptor through such screening funnels. nih.gov

Table 2: Example Receptor Binding Affinity Data This table is illustrative and does not represent actual data for 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol.

| Receptor Target | Assay Type | Ligand Used | Ki (nM) | Functional Activity |

|---|---|---|---|---|

| A2A Adenosine | FP Assay | MRS7416 | 45 | Antagonist |

| Dopamine D2 | Radioligand | [3H]-Spiperone | 1200 | No significant activity |

Cell-based assays bridge the gap between molecular target interactions and physiological outcomes. These assays use living cells to evaluate a compound's effects on complex intracellular processes, such as cell viability, proliferation, apoptosis, and signal transduction pathways. Quinazoline-based compounds have frequently been evaluated for their anti-proliferative effects against various human cancer cell lines, including lung (A549) and breast (MCF-7) cancer lines. nih.govmdpi.com

The cytotoxicity of a compound is typically quantified by its half-maximal effective concentration (EC50) or IC50 value, determined through methods like the MTT assay. nih.gov These studies can also reveal the selectivity of a compound by comparing its potency against cancerous cell lines versus non-cancerous lines. nih.gov Furthermore, investigating the molecular mechanisms may involve analyzing the expression of key proteins in signaling pathways, such as those involved in apoptosis or cell cycle regulation. researchgate.net

Table 3: Sample Cytotoxicity Data from Cell-Based Assays This table is illustrative and does not represent actual data for 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol.

| Cell Line | Tissue of Origin | Assay Type | IC50 (µM) |

|---|---|---|---|

| A549 | Lung Carcinoma | MTT Assay | 2.83 |

| BEAS-2B | Normal Lung Bronchial | MTT Assay | 82.07 |

| MCF-7 | Breast Adenocarcinoma | MTT Assay | 5.12 |

To gain a deeper understanding of how a compound interacts with its molecular target, a suite of biophysical techniques can be employed. These methods provide detailed information on binding affinity, stoichiometry, thermodynamics, and kinetics.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n). researchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time. It yields kinetic data, including association (kon) and dissociation (koff) rate constants, from which the dissociation constant (KD) can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) and chemical shift perturbation (CSP), can identify which parts of a ligand are in close contact with the protein and map the binding site on the protein surface. dntb.gov.ua

Table 4: Overview of Biophysical Techniques for Ligand-Protein Interaction Analysis

| Technique | Key Parameters Measured | Advantages |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Ka (Affinity), ΔH (Enthalpy), ΔS (Entropy), n (Stoichiometry) | Provides full thermodynamic profile; solution-based. researchgate.net |

| Surface Plasmon Resonance (SPR) | KD (Affinity), kon (Association rate), koff (Dissociation rate) | Real-time kinetic data; high sensitivity; label-free. dntb.gov.ua |

Identification and Validation of Specific Molecular Targets

The data gathered from initial pharmacological screenings guide the identification of specific molecular targets. For example, if a compound shows potent cytotoxicity against a cancer cell line known to overexpress a particular receptor tyrosine kinase, that kinase becomes a primary candidate for further investigation. Molecular docking simulations are often used at this stage to predict the binding mode and affinity of the compound to its putative target. nih.govnih.gov

In a study on quinazolin-4(3H)-one-morpholine hybrids, molecular docking suggested strong binding to vascular endothelial growth factor receptors (VEGFR1, VEGFR2) and epidermal growth factor receptor (EGFR). nih.gov Target validation then confirms these predictions experimentally. This can be achieved through assays using purified enzymes (as described in 4.1.1) or through cell-based assays where the target protein is knocked down or overexpressed to see if the compound's effect is altered accordingly. Molecular dynamics simulations can further assess the stability of the predicted ligand-protein complex over time. nih.gov

High-Throughput Screening (HTS) Approaches for Novel Activities

High-Throughput Screening (HTS) is a drug discovery process that leverages automation to rapidly assay a large number of chemical compounds for a specific biological activity. nih.gov This approach is invaluable for identifying "hit" compounds from vast chemical libraries, which can then be optimized into lead compounds. HTS can be target-based, using a purified protein to find inhibitors or activators, or phenotype-based, using whole cells to find compounds that produce a desired change in cell behavior. nih.gov

The use of nanoscale, automated synthesis combined with in situ screening represents an evolution of HTS, allowing for the rapid generation and testing of novel chemical diversity. nih.gov For a compound like 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol, subjecting it to various HTS campaigns against different targets or disease models could uncover entirely new and unexpected therapeutic applications beyond those suggested by its structural class.

Elucidation of Mechanism of Action Moa and Structure Activity Relationship Sar of 2 Morpholin 4 Ylmethyl Quinazoline 4 Thiol

Molecular Level Interactions and Signaling Pathway Dissection

The biological activity of quinazoline (B50416) derivatives is often attributed to their ability to interact with key enzymatic targets, particularly protein kinases, which are crucial regulators of cellular signaling pathways. Molecular modeling and docking studies on compounds structurally related to 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol have identified several potential targets.

Hybrids of quinazolin-4(3H)-one and morpholine (B109124) have shown strong binding affinities for Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2) and Epidermal Growth Factor Receptor (EGFR). nih.gov Molecular dynamics simulations indicate that these compounds form stable complexes, with strong hydrogen bond interactions within the active sites of these kinases being maintained for over 90% of the simulation time. nih.gov For instance, the quinazoline ring can form hydrogen bonds with hinge region residues like Met769 in EGFR, while the morpholine moiety can engage in hydrophobic interactions with residues such as Phe 699, Val 702, and Cys 773. mdpi.com

Beyond kinases, other potential mechanisms have been explored. Some quinazoline-based molecules are known to induce apoptosis in cancer cells through an α1-adrenoceptor-independent mechanism, potentially by activating the Transforming Growth Factor-β1 (TGF-β1) signaling pathway. researchgate.net Additionally, derivatives of the related 2-thio-3,4-dihydroquinazoline scaffold have been identified as potent T-type calcium channel blockers, suggesting another possible avenue of action. nih.gov Other studies on quinazolin-4-amine derivatives have demonstrated selective inhibition of Aurora A kinase, a key regulator of mitosis. nih.gov The specific signaling pathway disrupted by 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol likely depends on the cellular context and the specific enzymatic or receptor target to which it binds with the highest affinity.

Detailed Biochemical and Cellular Mechanistic Investigations of the Compound's Action

Biochemical and cellular assays on various quinazoline derivatives provide quantitative data on their potential efficacy. These studies typically involve evaluating the compound's ability to inhibit specific enzymes and its cytotoxic effects on various cancer cell lines.

For example, quinazoline-2-thiol derivatives have been assessed for their cytotoxic effects against a panel of human cancer cell lines, demonstrating significant activity. dovepress.com One potent derivative, compound 5d, exhibited IC₅₀ values of 6.09 µM, 2.39 µM, 8.94 µM, and 4.81 µM against HCT116 (colon), HePG2 (liver), Hela (cervical), and MCF7 (breast) cancer cell lines, respectively. dovepress.com In enzymatic assays, these compounds showed direct inhibition of VEGFR-2, with the most active analogue (compound 5p) displaying an IC₅₀ of 0.117 µM. dovepress.com

Similarly, quinazolin-4(3H)-one-morpholine hybrids have been investigated for their anti-lung-cancer properties. The most active compound from one study demonstrated a potent IC₅₀ of 2.83 µM against the A549 lung cancer cell line, which was significantly more selective than the reference drugs paclitaxel and sorafenib. nih.gov The table below summarizes the cytotoxic activities of several quinazoline derivatives against various cancer cell lines, illustrating the potent anti-proliferative effects associated with this chemical scaffold.

| Compound Class | Derivative | Cell Line | Biological Activity (IC₅₀) | Source |

| Quinazoline-2-thiol | Compound 5d | HCT116 (Colon) | 6.09 µM | dovepress.com |

| Compound 5d | HePG2 (Liver) | 2.39 µM | dovepress.com | |

| Compound 5h | HCT116 (Colon) | 5.89 µM | dovepress.com | |

| Compound 5h | HePG2 (Liver) | 6.74 µM | dovepress.com | |

| Quinazolin-4(3H)-one-morpholine | Compound 1 | A549 (Lung) | 2.83 µM | nih.gov |

| 2-thio-3,4-dihydroquinazoline | Compound 6g | A549 (Lung) | 5.0 µM | nih.gov |

| Compound 6g | HCT-116 (Colon) | 6.4 µM | nih.gov | |

| S-alkylated quinazolin-4(3H)-one | Compound 47 | HepG-2 (Liver) | 1.5 - 9.43 µM | nih.gov |

| Compound 48 | HCT116 (Colon) | 1.5 - 9.43 µM | nih.gov | |

| Compound 49 | MCF-7 (Breast) | 1.5 - 9.43 µM | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Quinazoline-4-thiol (B1300822) Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov Numerous QSAR models have been developed for quinazoline derivatives to predict their efficacy against targets like EGFR, thymidylate synthase, and acetylcholinesterase. nih.govnih.govnih.gov

These models utilize various molecular descriptors, including steric, electrostatic, hydrophobic, and topological parameters, to quantify the structural features of the molecules. nih.govresearchgate.net For example, a 3D-QSAR model developed for quinazoline-4(3H)-one analogues as EGFR inhibitors yielded a robust model with a high squared correlation coefficient (R²) of 0.872 and a cross-validated correlation coefficient (Q²) of 0.597, indicating good predictive power. unar.ac.id Another study on quinazolin-4(3H)-ones as breast cancer inhibitors produced a model with an R² of 0.919 and a predictive R² (R²pred) of 0.7907. researchgate.net

The insights from these models are often visualized using contour maps, which indicate regions where certain properties (e.g., steric bulk, positive/negative electrostatic potential) are predicted to either increase or decrease biological activity. nih.gov This information is invaluable for guiding the synthesis of new derivatives with potentially enhanced potency.

| Target | QSAR Model Type | Key Statistical Parameters | Key Descriptors | Source |

| EGFR | 3D-QSAR (CoMFA) | R² = 0.872, Q² = 0.597 | Steric and Electrostatic Fields | unar.ac.id |

| Breast Cancer (MCF-7) | 2D-QSAR (MLR) | R² = 0.919, Q²cv = 0.819 | Not specified | researchgate.net |

| Thymidylate Synthase | 3D-QSAR (CoMFA) | Good correlation reported | Steric and Electrostatic Fields | nih.gov |

| Acetylcholinesterase | 3D-QSAR | Good correlation reported | Field-based | nih.gov |

| Plasmodium falciparum | 2D-QSAR (MLR, ANN) | R² > 0.8 | Total connectivity, % Carbon, Density | researchgate.net |

Interpretation of SAR Data for Rational Lead Optimization of 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol Analogues

Structure-Activity Relationship (SAR) studies analyze how changes in the chemical structure of a molecule affect its biological activity. For the quinazoline scaffold, substitutions at various positions have been extensively studied to optimize potency and selectivity. nih.gov

Position 2: The 2-(Morpholin-4-ylmethyl) group in the title compound is a key feature. The introduction of various substituents at this position significantly modulates activity. For antitubercular agents, the presence of a methyl group at C2 has been explored. sent2promo.com In the context of anticancer activity, this position is often used to introduce groups that can form key interactions with the target protein.

Position 4: The thiol (-SH) group at this position is significant. In many potent EGFR inhibitors, this position is occupied by a substituted aniline moiety (4-anilino-quinazoline), which is crucial for binding to the ATP pocket of the kinase. mdpi.comnih.gov The thiol group offers a different chemical profile, potentially targeting different enzymes or interacting with the same target in a different binding mode. The isothiourea moiety, related to the thiol group, has been identified as a potential pharmacophore for T-type calcium channel inhibition. nih.gov

Positions 6 and 7: Substitutions on the benzene (B151609) ring of the quinazoline core are critical for activity, particularly for kinase inhibitors. Small, electron-donating groups like methoxy or larger groups like morpholine alkoxy substituents at these positions can enhance binding affinity. mdpi.com These groups often interact with the solvent-exposed region of the kinase active site or form additional hydrogen bonds.

These SAR insights provide a clear roadmap for the rational design of analogues of 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol. For example, modifying the substitution pattern at positions 6 and 7 or altering the linker between the quinazoline core and the morpholine ring could lead to compounds with improved potency and selectivity for a desired biological target.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. Several pharmacophore models have been generated for quinazoline derivatives based on their activity against different targets.

For quinazoline-based EGFR inhibitors, a five-point pharmacophore model, AAARR.7, was developed. This model consists of two hydrogen bond acceptors (A), three aromatic rings (R), and a set of exclusion volumes. Another model developed for quinazoline-based acetylcholinesterase inhibitors, AAAHR_1, also highlights the importance of hydrogen bond acceptors, aromatic rings, and a hydrophobic group (H). nih.gov

These models serve several purposes in drug design:

Virtual Screening: They can be used as 3D queries to rapidly screen large chemical databases to identify novel compounds that possess the required pharmacophoric features and are therefore likely to be active. nih.gov

De Novo Design: They provide a template for designing new molecules from scratch, ensuring that the designed compounds contain the essential features for biological activity.

Lead Optimization: By understanding the key features, medicinal chemists can rationally modify existing lead compounds to better fit the pharmacophore model, thereby enhancing their potency and selectivity.

The principles of ligand-based design, guided by QSAR and pharmacophore models, allow for the efficient exploration of chemical space to develop novel quinazoline derivatives with optimized therapeutic potential. researchgate.net

Computational and Theoretical Studies on 2 Morpholin 4 Ylmethyl Quinazoline 4 Thiol

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol, and its biological target, typically a protein or enzyme. These methods are crucial for understanding the binding mode, affinity, and stability of the ligand-protein complex, which are key determinants of a drug's efficacy.

Molecular docking studies with quinazoline (B50416) derivatives have been extensively performed to identify their potential biological targets. For instance, various quinazoline-based compounds have been docked against targets like epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and DNA gyrase. nih.govresearchgate.netresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent inhibitory activity. In the context of 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol, docking studies would aim to predict its preferred binding orientation within the active site of a target protein. The morpholine (B109124) and quinazoline moieties are expected to play significant roles in forming these interactions.

Following molecular docking, molecular dynamics simulations are employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein. nih.gov For quinazoline derivatives, MD simulations have been used to assess the stability of the docked poses and to calculate binding free energies. nih.govnih.gov A stable complex with favorable binding free energy is indicative of a promising drug candidate. For 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol, an MD simulation would track the conformational changes and intermolecular interactions, ensuring the stability of the predicted binding mode.

| Parameter | Description | Significance for 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol |

|---|---|---|

| Docking Score | A numerical value that estimates the binding affinity between the ligand and the target. | Predicts the strength of interaction with potential biological targets. |

| Binding Mode | The orientation and conformation of the ligand within the active site of the target. | Identifies key amino acid residues involved in the interaction. |

| Hydrogen Bonds | Non-covalent interactions between hydrogen atoms and electronegative atoms (O, N). | Crucial for the specificity and stability of the ligand-target complex. |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of superimposed molecules. | Indicates the stability of the ligand's position in the binding site during MD simulation. |

| Binding Free Energy | The overall energy change upon binding of the ligand to the target. | A more accurate prediction of binding affinity that accounts for dynamics and solvation. |

Quantum Chemical Calculations and Electronic Structure Analysis of the Compound

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of a molecule. Methods like Density Functional Theory (DFT) are commonly used to study the geometry, electronic properties, and reactivity of quinazoline derivatives. tandfonline.comacs.org

For 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol, DFT calculations can be employed to optimize its three-dimensional structure and to determine various electronic parameters. acs.org These parameters include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and stability of the molecule. A smaller energy gap suggests higher reactivity.

The MEP map provides a visual representation of the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting how the molecule will interact with its biological target. For 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol, the nitrogen and sulfur atoms are expected to be electron-rich regions, potentially involved in hydrogen bonding or metal coordination.

| Property | Description | Relevance for 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol |

|---|---|---|

| Optimized Geometry | The lowest energy, most stable 3D conformation of the molecule. | Provides the foundational structure for docking and other computational studies. |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | Indicates the molecule's potential to act as an electron donor in chemical reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | Indicates the molecule's potential to act as an electron acceptor in chemical reactions. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A measure of the molecule's chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecular surface. | Identifies sites for electrophilic and nucleophilic attack, guiding the understanding of intermolecular interactions. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

Before a compound can be considered a viable drug candidate, it must exhibit favorable ADME properties. In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles, thereby reducing the time and cost associated with experimental studies. nih.govresearchgate.net

For 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol, various computational tools can be used to predict its ADME properties. These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Lipinski's "rule of five" is a commonly used guideline to assess the drug-likeness of a compound based on these properties. researchgate.net

ADME prediction software can also estimate parameters such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. researchgate.netnih.gov For 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol, a favorable ADME profile would include good oral bioavailability, appropriate distribution to the target tissues, and a metabolic pathway that does not produce toxic byproducts.

| ADME Parameter | Description | Predicted Outcome for a Viable Drug Candidate |

|---|---|---|

| Absorption | The process by which a drug enters the bloodstream. | High intestinal absorption, good oral bioavailability. |

| Distribution | The dissemination of a drug to various tissues and organs. | Appropriate distribution to the target site, with limited accumulation in non-target tissues. |

| Metabolism | The chemical modification of a drug by the body. | Metabolically stable, with no formation of toxic metabolites. |

| Excretion | The removal of a drug and its metabolites from the body. | Efficient clearance from the body. |

| Toxicity | The potential of a drug to cause adverse effects. | Low predicted toxicity (e.g., non-carcinogenic, non-mutagenic). researchgate.net |

Cheminformatics Approaches for Compound Library Design and Virtual Screening

Cheminformatics combines computer and informational sciences to address problems in chemistry. In drug discovery, cheminformatics plays a crucial role in the design of compound libraries and in virtual screening to identify promising hit compounds. nih.gov

For the quinazoline-4-thiol (B1300822) scaffold, cheminformatics approaches can be used to design a virtual library of derivatives by systematically modifying the substituents at various positions. This allows for the exploration of a vast chemical space to identify compounds with improved activity and pharmacokinetic properties. The design of such libraries is often guided by structure-activity relationship (SAR) studies of known active compounds.

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. researchgate.netderpharmachemica.com This can be done using either ligand-based or structure-based methods. Ligand-based virtual screening relies on the similarity to known active compounds, while structure-based virtual screening uses the three-dimensional structure of the target protein to dock and score potential ligands. For 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol, both approaches could be employed to identify other potentially active analogs or to prioritize it from a larger library of compounds.

De Novo Drug Design Principles and Computational Optimization for Quinazoline-4-thiol Scaffolds

De novo drug design is a computational strategy for generating novel molecular structures with desired pharmacological properties from scratch. nih.gov This approach is particularly useful when there are no known ligands for a target or when existing ligands have undesirable properties.

For the quinazoline-4-thiol scaffold, de novo design algorithms could be used to generate new derivatives with optimized interactions with a specific biological target. These algorithms typically build molecules atom-by-atom or fragment-by-fragment within the active site of the target, ensuring a good steric and electronic complementarity. The generated structures can then be synthesized and tested experimentally.

Future Research Directions and Translational Perspectives for 2 Morpholin 4 Ylmethyl Quinazoline 4 Thiol

Emerging Biological Research Avenues for Quinazoline (B50416) Thiol Derivatives

While quinazoline derivatives are well-known for their anticancer properties, particularly as kinase inhibitors, emerging research is unveiling a host of new therapeutic possibilities for quinazoline thiol derivatives. mdpi.commdpi.com

Neurodegenerative Diseases: The quinazoline scaffold is increasingly being investigated for its potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. google.comresearchgate.net Research indicates that these compounds can modulate key pathological pathways, including the inhibition of beta-amyloid aggregation, tau protein hyperphosphorylation, cholinesterases, and monoamine oxidases. drugbank.commdpi.comnih.gov The ability of certain quinazoline derivatives to cross the blood-brain barrier further enhances their potential as central nervous system (CNS) active agents. google.com

Novel Enzyme Inhibition: Beyond the well-trodden path of Epidermal Growth Factor Receptor (EGFR) inhibition, quinazoline thiols are being explored as inhibitors of other critical enzymes. mdpi.com These include phosphoinositide 3-kinases (PI3K), which are pivotal in cell signaling and are often hyperactive in hematological malignancies. researchgate.netnih.gov Additionally, studies have shown that quinazolinone derivatives can inhibit metabolic enzymes such as α-glucosidase, acetylcholinesterase, and tyrosinase, opening up applications in diabetes, neuro-disorders, and pigmentation-related conditions, respectively. nih.govresearcher.life

Multi-Target Kinase Inhibition: The complexity of diseases like cancer has spurred the development of multi-target drugs. Quinazoline derivatives are well-suited for this approach, with research demonstrating their ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) such as EGFR, Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). nih.gov This multi-pronged attack can lead to more effective therapies and potentially circumvent drug resistance. mdpi.com

Antimicrobial and Quorum Sensing Inhibition: The rise of antimicrobial resistance necessitates novel therapeutic strategies. Quinazolinone analogues are being investigated as inhibitors of the Pseudomonas aeruginosa quorum sensing (QS) system, which is crucial for bacterial biofilm formation and virulence. mdpi.com By disrupting bacterial communication, these compounds can offer an alternative to traditional antibiotics.

| Potential Therapeutic Area | Specific Molecular Target(s) | Relevant Findings for Quinazoline Derivatives |

| Neurodegenerative Disorders | Beta-amyloid, Tau protein, Cholinesterases, MAO | Exhibit potential to modulate key pathways in Alzheimer's disease. drugbank.commdpi.com |

| Cancer (Multi-Target) | EGFR, VEGFR-2, PDGFR-β, c-Met, PI3Kδ | Can act as dual or multi-target inhibitors, overcoming resistance. mdpi.comnih.gov |

| Metabolic & Other Diseases | α-Glucosidase, Acetylcholinesterase, Tyrosinase | Show inhibitory activity against various metabolic enzymes. nih.govresearcher.life |

| Infectious Diseases | PqsR (Quorum Sensing) | Can inhibit bacterial virulence and biofilm formation. mdpi.com |

Integration of Advanced Technologies in Compound Development and Characterization

The development of novel drugs based on the 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol scaffold is being accelerated by the integration of advanced technologies that streamline synthesis, screening, and characterization.

Computational and In Silico Methods: Computer-Aided Drug Design (CADD) is integral to modern medicinal chemistry. researchgate.net Molecular docking studies are routinely used to predict the binding interactions of quinazoline derivatives with their target proteins, guiding the design of more potent and selective inhibitors. ijcce.ac.irnih.gov Furthermore, in silico pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) models help predict the drug-like properties of new analogues early in the discovery process, reducing the risk of late-stage failures. scirp.orgscirp.org

High-Throughput Screening (HTS): HTS platforms enable the rapid screening of large chemical libraries against specific biological targets. princeton.eduspringernature.com This technology is crucial for identifying initial hit compounds and for exploring the structure-activity relationships (SAR) of quinazoline derivatives in a time-efficient manner. mdpi.com Quantitative HTS (qHTS) further provides dose-response data, allowing for the immediate characterization of compound potency. mdpi.com

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are revolutionizing drug discovery by analyzing vast datasets to predict bioactivity, identify novel drug targets, and even design new molecules de novo. nih.govijettjournal.org These technologies can accelerate the optimization of lead compounds by identifying subtle patterns in SAR data that may not be apparent through traditional analysis. nih.govijirt.orgresearchgate.net

Advanced Synthesis and Characterization: Modern synthetic methodologies, such as microwave-assisted synthesis and multicomponent reactions, offer efficient and environmentally friendly routes to quinazoline derivatives. scispace.com For characterization, advanced spectroscopic techniques are employed to confirm the chemical structures of novel compounds. nih.gov

| Technology | Application in Quinazoline Development | Key Advantage |

| Molecular Docking | Predicts binding modes and affinities to protein targets. nih.gov | Rationalizes SAR and guides lead optimization. |

| In Silico ADME | Predicts pharmacokinetic properties (e.g., LogP, bioavailability). scirp.org | Early identification of compounds with poor drug-like properties. |

| High-Throughput Screening | Rapidly screens large libraries for biological activity. mdpi.com | Accelerates hit identification and SAR studies. |

| AI/Machine Learning | Predicts compound activity, identifies new targets, de novo design. researchgate.net | Enhances predictive accuracy and streamlines the discovery pipeline. |

Strategic Challenges and Opportunities in Medicinal Chemistry Research

Despite the promise of quinazoline thiol derivatives, their development is not without challenges. However, these challenges also present significant opportunities for innovation.

Challenge: Acquired Drug Resistance: A major hurdle in cancer therapy is the emergence of drug resistance, such as the T790M mutation in EGFR which confers resistance to first-generation inhibitors. nih.gov

Opportunity: This has driven the design of next-generation covalent or multi-target inhibitors that can overcome these resistance mechanisms. nih.gov Developing quinazoline thiols that can bind to both wild-type and mutant forms of a target kinase is a key area of research.

Challenge: Selectivity and Off-Target Effects: Achieving high selectivity for a specific target (e.g., a particular kinase isoform) is crucial to minimize off-target effects and associated toxicity.

Opportunity: This necessitates sophisticated drug design, leveraging computational tools and detailed structural biology to exploit subtle differences in the active sites of related proteins. The development of highly selective PI3K inhibitors from quinazoline scaffolds is a prime example of this opportunity being realized. nih.gov

Challenge: Pharmacokinetic Profile: Poor solubility, metabolic instability, or unfavorable distribution can derail an otherwise potent compound. scirp.org

Opportunity: The modular nature of the quinazoline scaffold allows for systematic modification to optimize pharmacokinetic properties. The incorporation of moieties like morpholine (B109124) is a known strategy to improve these parameters. nih.gov Further exploration of "molecular hybridization," where the quinazoline core is combined with other pharmacophores, can yield compounds with enhanced potency and improved drug-like properties. rsc.org

Potential for Broader Exploration of Novel Biological Activities for 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol and its Analogues

The unique combination of the quinazoline core, the 4-thiol group, and the 2-position morpholin-4-ylmethyl substituent in the target compound suggests several avenues for broader exploration.

CNS-Related Disorders: The morpholine moiety is often incorporated into CNS-active drugs to improve properties like blood-brain barrier penetration. google.com Given the known anticonvulsant and potential anti-Alzheimer's activities of the quinazoline scaffold, this specific compound and its analogues are strong candidates for evaluation in a range of neurological and psychiatric disorders. mdpi.comdrugbank.com

Anti-inflammatory Agents: Quinazoline derivatives have consistently shown anti-inflammatory activity. ijmpr.inmdpi.com The specific structural features of 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol warrant its investigation in models of chronic inflammatory diseases.

Antiproliferative and Anti-Angiogenic Agents: While many quinazolines target EGFR, the scaffold is also effective against other kinases involved in cancer progression, such as VEGFR2, which is critical for angiogenesis. ijcce.ac.irnih.gov The potential of this compound as a dual-target inhibitor affecting both cell proliferation and tumor blood supply should be explored. The development of quinazoline-thiazole hybrids has shown promise in creating potent anti-angiogenic agents. nih.gov

Lead for Novel Antimicrobials: The presence of a thiol group on the quinazoline ring is a feature associated with antimicrobial activity. Therefore, screening this compound against a panel of clinically relevant bacteria and fungi, including drug-resistant strains, could reveal novel antimicrobial leads. mdpi.com

Q & A

Q. What are the established synthetic routes for 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol and its derivatives?

The synthesis typically involves multi-step substitution reactions. For example, urea substitution on morpholine rings is a common starting point, as seen in analogous morpholine-quinazoline derivatives . Advanced routes may incorporate nucleophilic thiolation at the quinazoline C4 position under basic conditions. Reaction optimization often includes temperature-controlled steps (e.g., reflux in polar aprotic solvents) and purification via column chromatography. Methodological variations, such as introducing sulfonyl or thioether groups, are guided by target pharmacological properties .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Spectroscopy : High-resolution NMR (¹H/¹³C) identifies morpholine and quinazoline proton environments, with thiol (-SH) signals typically appearing downfield (δ ~3–4 ppm). Mass spectrometry (LCMS) confirms molecular weight and fragmentation patterns .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry and intermolecular interactions. Software like SHELXL refines structures using datasets collected on CCD diffractometers (e.g., Bruker SMART). Key parameters include R-factors (<0.05) and hydrogen-bonding networks .

Advanced Research Questions

Q. How do hydrogen-bonding patterns and crystal packing influence the compound’s stability and solubility?

Crystal structures of morpholine derivatives reveal intramolecular N–H···O/S hydrogen bonds that stabilize chair conformations of the morpholine ring. Intermolecular interactions, such as C–H···π stacking between aromatic rings, further stabilize the lattice . Graph set analysis (e.g., Etter’s rules) categorizes these interactions into motifs like D (onor)-A (cceptor) chains, which correlate with melting points and solubility . For example, reduced solubility in nonpolar solvents may arise from tight packing driven by C–H···π interactions .

Q. What computational strategies are used to correlate structural modifications with biological activity in QSAR studies?

3D-QSAR models (e.g., CoMFA, CoMSIA) map steric, electrostatic, and hydrophobic fields around the morpholine and quinazoline moieties. Pharmacophore features, such as hydrogen-bond acceptors at the quinazoline C4-thiol group, are critical for binding to targets like analgesic receptors. Validation metrics (q² > 0.6, r² > 0.9) ensure predictive reliability. Substituent effects (e.g., electron-withdrawing groups on the quinazoline ring) are quantitatively assessed to optimize activity .

Q. How does the morpholine ring’s puckering conformation impact bioactivity?

Puckering parameters (e.g., Cremer-Pople coordinates) quantify ring non-planarity. For example, QT (total puckering amplitude) and θ (polar angle) describe chair or boat conformations. Derivatives with θ ≈ 90° (chair) exhibit higher metabolic stability due to reduced ring strain. This geometry also influences hydrogen-bond donor capacity, affecting interactions with enzymes like cyclooxygenase in antinociceptive assays .

Q. What experimental and computational methods resolve contradictions in crystallographic data interpretation?

Discrepancies in bond lengths or angles are addressed via:

- Structure validation tools : PLATON checks for missed symmetry or disordered atoms .

- Density functional theory (DFT) : Optimized geometries (B3LYP/6-31G*) are compared with experimental data to identify outliers.

- Twinned data refinement : SHELXL’s TWIN/BASF commands model overlapping lattices, improving R-factor convergence .

Methodological Notes

- Synthetic Challenges : Thiol group oxidation during synthesis requires inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) .

- Crystallization Tips : Slow evaporation from DMSO/EtOH mixtures yields diffraction-quality crystals by promoting ordered packing .

- Bioactivity Assays : Tailor in vitro models (e.g., COX-2 inhibition) to screen derivatives, followed by in vivo nociception tests (e.g., hot-plate assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.